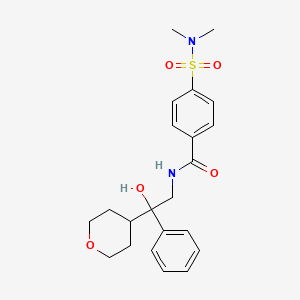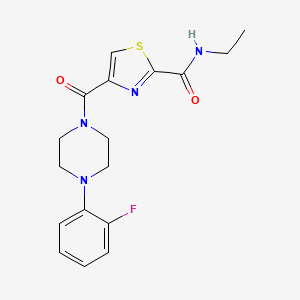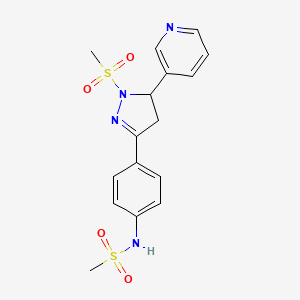![molecular formula C15H8N4O3S3 B2614667 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 477327-12-1](/img/structure/B2614667.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a compound that has been synthesized and studied for its potential anticancer activity . It belongs to a series of N-acetamide derivatives .
Synthesis Analysis
The compound was synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Applications De Recherche Scientifique
Synthesis and Biological Activities
A series of compounds including N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide derivatives have been synthesized and evaluated for their biological activities. For instance, compounds have been synthesized aiming at exploring their diuretic, antibacterial, and anticancer potentials. Specifically, a study on biphenyl benzothiazole-2-carboxamide derivatives, related in structure, highlighted significant diuretic activity, emphasizing the chemical’s potential in developing therapeutic agents (Yar & Ansari, 2009). Moreover, analogs incorporating the benzothiazole nucleus have shown promising antibacterial activities against pathogens like Staphylococcus aureus and Bacillus subtilis, underscoring the antimicrobial potential of compounds within this chemical class (Palkar et al., 2017).
Anticancer Evaluation
Recent research has also focused on evaluating the anticancer activities of this compound derivatives. A study synthesized and characterized a new organic compound within this category, revealing its efficacy against breast cancer cells, providing a promising avenue for anticancer drug development (Senthilkumar, Umarani, & Satheesh, 2021).
Photochemical Studies
On the photochemical front, derivatives of benzothiazole have been studied for their unique photoisomerization properties, which have implications for the development of photoresponsive materials. One such study reports on the novel facile photoconversion of benzothiazine derivatives, elucidating the potential of these compounds in photochemical applications (Elghamry, Döpp, & Henkel, 2007).
Chemical Synthesis and Reactivity
Furthermore, research into the synthesis and reactivity of related chemical structures has led to the development of novel synthetic methods and the exploration of new chemical transformations. This includes the synthesis of compounds with potential as analgesics, highlighting the diverse chemical utility of benzothiazole derivatives (Ukrainets, Petrushova, Dzyubenko, & Sim, 2014). Additionally, the creation of coumarin benzothiazole derivatives as chemosensors for cyanide anions demonstrates the compound's application in analytical chemistry (Wang et al., 2015).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production , which is a crucial component in the synthesis of nucleic acids and amino acids.
Pharmacokinetics
The admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production , which can lead to the inhibition of DNA synthesis and cell division.
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . Additionally, it interacts with uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) and peptide deformylase, further demonstrating its potential as an antibacterial agent . The nature of these interactions typically involves binding to the active sites of these enzymes, thereby inhibiting their activity and disrupting essential biochemical pathways.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of tyrosine kinase, leading to alterations in cell signaling pathways that are crucial for cell proliferation and survival . Additionally, it affects gene expression by inhibiting enzymes involved in DNA replication and repair, thereby impacting cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as dihydroorotase and DNA gyrase, leading to enzyme inhibition . The binding interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent the enzyme from performing its catalytic function. Additionally, this compound can induce changes in gene expression by inhibiting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . The metabolic flux and levels of metabolites are influenced by the presence of this compound, leading to alterations in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy and specificity.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S3/c20-13(11-5-6-12(24-11)19(21)22)18-15-17-9(7-23-15)14-16-8-3-1-2-4-10(8)25-14/h1-7H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGCTMPGRVOVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2614585.png)
![N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2614586.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2614587.png)

![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)





![3-Methylbenzo[g][1,3]benzothiazol-2-imine](/img/structure/B2614602.png)

![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)

